molecular formula C10H14N4 B13433025 2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile

2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile

Cat. No.: B13433025
M. Wt: 190.25 g/mol
InChI Key: UFAPSYYTABHGIK-UHFFFAOYSA-N
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Description

2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused to a pyridine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile typically involves the cyclization of intermediate compounds. One common method involves the use of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde, which undergoes an iodine-mediated electrophilic cyclization to form the pyrazolopyridine core . This intermediate can then be further functionalized through various reactions, such as Suzuki cross-couplings with boronic acids and alkylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of an isopropyl group. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

2-propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonitrile

InChI

InChI=1S/C10H14N4/c1-7(2)14-10(5-11)8-6-12-4-3-9(8)13-14/h7,12H,3-4,6H2,1-2H3

InChI Key

UFAPSYYTABHGIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C2CNCCC2=N1)C#N

Origin of Product

United States

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